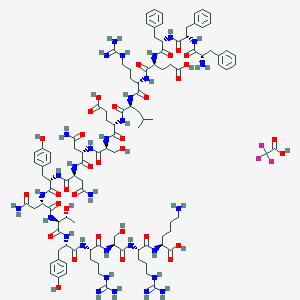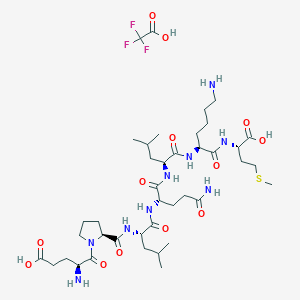
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane is a heterocyclic compound with a five-membered ring structure containing two oxygen atoms, two bromine atoms, and one iodine atom. This compound is used as a reagent in various organic synthesis and as a precursor for various pharmaceuticals. It is also used in the synthesis of other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane has been used in various scientific research applications, including the synthesis of heterocyclic compounds, organic synthesis, and as a precursor for pharmaceuticals. It has also been used as a reagent in various organic synthesis reactions, such as the synthesis of 2-bromo-5-iodophenol and the synthesis of other heterocyclic compounds.
Wirkmechanismus
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane acts as a proton donor in organic synthesis reactions, allowing for the formation of new bonds between molecules. It is also used as a reagent in various organic synthesis reactions, allowing for the formation of new bonds between molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects in various scientific studies. It has been found to be a potent inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. It has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the synthesis of acetylcholine. Additionally, it has been found to be a potent inhibitor of the enzyme phosphodiesterase, which is involved in the metabolism of phosphodiesterase.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it has a high solubility in most organic solvents, making it easy to use in laboratory experiments. One limitation is that it is a strong oxidizing agent and can be a hazard if not handled properly. Additionally, it can react with other compounds, making it difficult to use in some laboratory experiments.
Zukünftige Richtungen
Future research on 2-(2-Bromo-5-iodophenyl)-1,3-dioxolane could focus on its potential applications in the synthesis of other heterocyclic compounds and its potential use as a reagent in organic synthesis reactions. Additionally, further research could be done on its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could focus on its potential use as a proton donor in organic synthesis reactions and its potential use as a reagent in the synthesis of pharmaceuticals. Finally, further research could focus on its potential use as an inhibitor of various enzymes, including tyrosinase, acetylcholinesterase, and phosphodiesterase.
Synthesemethoden
2-(2-Bromo-5-iodophenyl)-1,3-dioxolane can be synthesized by a two-step method. The first step involves the reaction of 2-bromo-5-iodophenol with ethylenediamine in the presence of a base, such as sodium hydroxide. This reaction produces the desired compound and ethylene glycol as a by-product. The second step involves the reaction of the compound with diethyl oxalate in the presence of a base, such as sodium hydroxide, to produce the desired compound.
Eigenschaften
IUPAC Name |
2-(2-bromo-5-iodophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBXRIMEBZCDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)









